Enterocin-HF
CAS No.:
Cat. No.: VC3668022
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Secondary and Tertiary Structure
Spectroscopic analysis of Enterocin-HF reveals a complex secondary structure with distinct domains. When examined using CD (Circular Dichroism) spectroscopy, Enterocin-HF appears unstructured in water, indicating that the peptide requires a specific environment to adopt its functional conformation . Interestingly, the bacteriocin adopts an α-helical conformation when exposed to increasing concentrations of trifluoroethanol, suggesting that a hydrophobic environment promotes its structural organization .
NMR (Nuclear Magnetic Resonance) spectroscopy provides more detailed insights into the three-dimensional structure of Enterocin-HF. The bacteriocin adopts an antiparallel β-sheet structure in the N-terminal region (residues 1-17), followed by a well-defined central α-helix (residues 19-30) . The C-terminal end (residues 31-43) appears more disordered, suggesting flexibility in this region .
Structural Organization
A significant finding from structural studies is that Enterocin-HF can be structurally organized into three flexible regions that might act in a coordinated manner. This organizational feature is supported by the absence of long-range nuclear Overhauser effect signals between the β-sheet domain and the C-terminal end of the bacteriocin . This structural arrangement suggests that the different domains of Enterocin-HF may have specific roles in its antimicrobial function, possibly related to target recognition and membrane interaction.
Table 1: Structural Domains of Enterocin-HF
| Region | Residue Range | Structural Feature | Possible Function |
|---|---|---|---|
| N-terminal | 1-17 | Antiparallel β-sheet | Target recognition |
| Central | 19-30 | α-helix | Membrane insertion |
| C-terminal | 31-43 | Disordered/flexible | Modulatory role |
Functional Properties
Mode of Action
The three-dimensional structure of Enterocin-HF provides insights into its potential mode of action. The structural organization of this bacteriocin aligns with emerging facts regarding target recognition and mode of action of class IIa bacteriocins . Generally, class IIa bacteriocins are believed to interact with bacterial membranes, forming pores that disrupt the cell membrane integrity, leading to leakage of cellular contents and eventual cell death.
The distinct structural domains of Enterocin-HF likely play specific roles in this process. The N-terminal β-sheet region may be involved in initial target recognition, while the central α-helical domain could participate in membrane insertion. The flexible C-terminal region might contribute to stabilizing the bacteriocin-membrane interaction or modulating the pore formation process.
Research Findings and Comparative Analysis
Structural Studies
The solution structure of Enterocin-HF has been evaluated using sophisticated spectroscopic techniques including CD and NMR spectroscopy. These studies have revealed that the bacteriocin adopts a specific three-dimensional structure that is likely critical for its antimicrobial function . The structural flexibility observed in certain regions of Enterocin-HF may enable the bacteriocin to adapt to different environments and interact effectively with bacterial membranes.
Comparison with Other Class IIa Bacteriocins
While specific comparative data is limited in the available research, Enterocin-HF shares structural similarities with other class IIa bacteriocins. These similarities include the presence of a conserved N-terminal region and a more variable C-terminal domain. Such structural organization is common among pediocin-like bacteriocins and contributes to their specialized antimicrobial activity.
Table 2: Comparative Features of Selected Class IIa Bacteriocins
*Note: Enterocin Q is included for comparison but represents a different class of enterocins.
Future Research Directions
Structure-Function Relationship
Further research into the structure-function relationship of Enterocin-HF could provide valuable insights into its mechanism of action. Specific amino acid residues or structural motifs critical for antimicrobial activity could be identified through site-directed mutagenesis and functional studies.
Optimization for Applications
Research focused on optimizing the production, stability, and delivery of Enterocin-HF would be essential for its practical application in food preservation or medical contexts. This might include investigation of protective formulations, controlled release systems, or genetic engineering approaches to enhance production.
Synergistic Effects
Exploring potential synergistic effects between Enterocin-HF and other antimicrobial compounds could lead to more effective preservation strategies. Combinations of different bacteriocins or bacteriocins with other natural preservatives might provide enhanced antimicrobial activity and broader spectrum of action.
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